molecular formula C11H17NO2 B1311799 {4-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 131028-54-1

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

Cat. No. B1311799
M. Wt: 195.26 g/mol
InChI Key: YRIVJGAEWBORLY-UHFFFAOYSA-N
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Description

“{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is a chemical compound with the CAS Number: 131028-54-1 . It has a molecular weight of 195.26 . The IUPAC name for this compound is {4-[2-(dimethylamino)ethoxy]phenyl}methanol .


Molecular Structure Analysis

The InChI code for “{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is 1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3 . This indicates that the compound has a structure with 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is a solid at room temperature . It has a boiling point of 160-165 C at 3.4 mmHg . The compound should be stored at a temperature of 4C and protected from light .

Scientific Research Applications

  • Excited State Intramolecular Proton Transfer and Sensing Mechanisms :

    • A study by Liu et al. (2019) on 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF), a derivative of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, investigated its excited state intramolecular proton transfer (ESIPT). The research found that the molecule's intermolecular hydrogen bond structure significantly influences its photophysical properties, particularly in alcohol environments like methanol. This property is useful for detecting alcohols, offering potential applications in chemical sensing (Liu et al., 2019).
  • Fluorescence Study and Bioconjugates :

    • The electronic absorption and fluorescence properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol derivatives in various media, including organic solvents and protein environments, have been extensively studied. Singh and Darshi (2004) observed solvatochromic fluorescence in these compounds, which is significant for developing fluorescence probes in biological research. This research opens up potential applications in biochemistry and molecular biology, particularly in understanding protein interactions and dynamics (Singh & Darshi, 2004).
  • Molecular Structure and Hydrogen Bonding Analysis :

    • Investigations into the molecular structure of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and its derivatives have revealed the critical role of hydrogen bonds in shaping their properties. For instance, a study by Zhang et al. (2015) explored the X-ray structure of tris(2-(dimethylamino)phenyl)methanol and highlighted the influence of hydrogen bonds in the molecular conformation and interactions. This research is vital for understanding the molecular behavior of such compounds in different environments (Zhang et al., 2015).
  • Spectroscopic Properties and Molecular Logic Devices :

    • The spectroscopic properties of derivatives of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol have been studied for their potential as molecular logic devices. The work by ZammitRamon et al. (2015) discusses how these compounds operate via photoinduced electron transfer and internal charge transfer processes, suggesting their potential use in the development of molecular electronic devices and sensors (ZammitRamon et al., 2015).

Safety And Hazards

The compound is classified as toxic . Hazard statements associated with the compound include H302, H311, H314, H318, H400, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIVJGAEWBORLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436432
Record name {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

CAS RN

131028-54-1
Record name {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of the aldehyde 2c (5.9 g, 0.031 mol, 1.0 eq.) in methanol (20 mL) at 22° C. sodium borohydride (0.58 g, 0.015 mol, 0.5 eq.) is added in portions. The reaction is stirred for 30 min. TLC at this point shows no starting material, mostly product (EtOAc/hexane/triethylamine 5:5: 1). The reaction mixture is diluted with water (50 mL), extracted with methylene chloride (3×40 mL), and dried over MgSO4. The solution is concentrated on a rotary evaporator to give 5.25 g (88%) of the alcohol 3c as a thick oil.
[Compound]
Name
aldehyde
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
EtOAc hexane triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate (for a preparation see Intermediate 19) (1.61 g, 6.79 mmol) in THF (40 mL) was cooled in ice and then treated with a 1M solution of LiAlH4 in diethyl ether (6.8 ml) and the mixture was stirred under nitrogen for 4 h. The reaction mixture was cautiously treated with saturated aq. sodium sulfate solution until the hydrogen evolution ceased. The mixture was then stirred under nitrogen for 1 h and filtered. The solid was washed with diethyl ether and the combined filtrate and washings evaporated under reduced pressure to give the title compound (1.32 g, 100%). LCMS (System B) RT=1.70 min, ES+ve m/z 196 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Bisht, N Dwivedi, V Chaturvedi, N Anand… - European journal of …, 2010 - Elsevier
A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized by reaction of different benzyl alcohols with 4-chloro-4′-fluorobutyrophenone in DMF in the presence of NaH/…
Number of citations: 9 www.sciencedirect.com
PSS Rao - 2011 - search.proquest.com
The National Institute on Drug Abuse (NIDA) defines drug addiction as a chronic, often relapsing brain disease that causes compulsive drug seeking and use, despite harmful …
Number of citations: 3 search.proquest.com
L Jia, B Li, Y Shang, M Chen, GW Wang, S Yang - Organic Electronics, 2020 - Elsevier
Fullerene derivatives especially [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) with strong electron-accepting abilities have been commonly implemented as indispensable cathode …
Number of citations: 12 www.sciencedirect.com
Y Shang, P Wang, L Jia, X Li, W Lian, P Qian… - Nano Research …, 2023 - sciopen.com
All-inorganic CsPbI 3–x Br x perovskite solar cells (PSCs) are advantageous in terms of high thermal stability, while its efficiency lags behind those of organic-inorganic hybrid …
Number of citations: 0 www.sciopen.com
C Feng, B Yan, W Yao, J Chen, M Ji - ChemistrySelect, 2018 - Wiley Online Library
The first example of the direct conversion of alcohols, acetic anhydride and nitriles into their corresponding amides through an ester reaction and Ritter reaction sequence is described. …

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